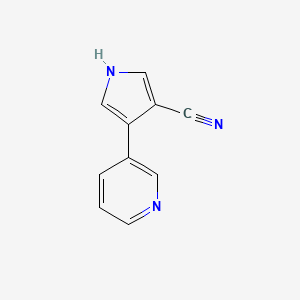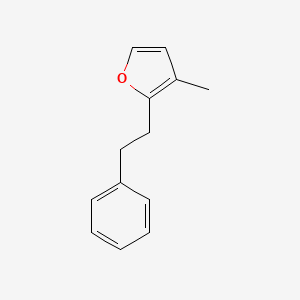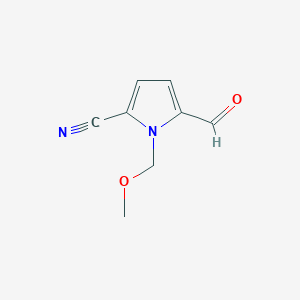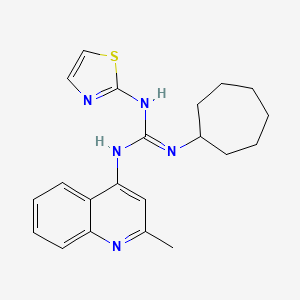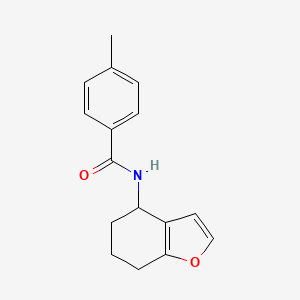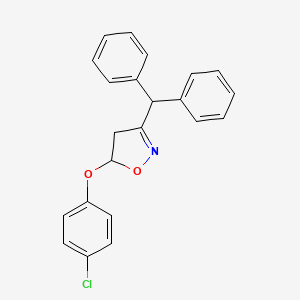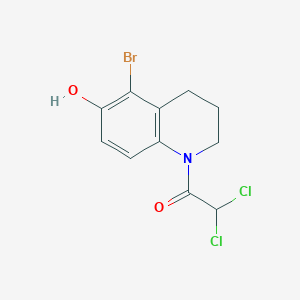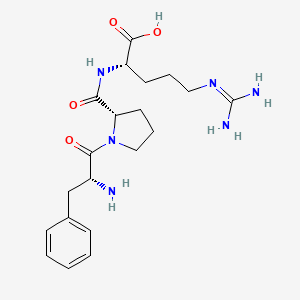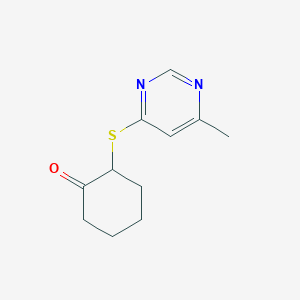
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is a heterocyclic compound that features a cyclohexanone ring substituted with a 6-methylpyrimidin-4-ylthio group. This compound is of interest due to its potential biological activities and applications in various fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone typically involves the reaction of 6-methylpyrimidine-4-thiol with cyclohexanone under specific conditions. One common method includes:
Starting Materials: 6-methylpyrimidine-4-thiol and cyclohexanone.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of cyclohexanone.
Solvent: The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Temperature: The reaction mixture is typically heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-((6-Methylpyrimidin-4-yl)thio)cyclopentanone: Similar structure but with a cyclopentanone ring.
2-((6-Methylpyrimidin-4-yl)thio)cycloheptanone: Similar structure but with a cycloheptanone ring.
2-((6-Methylpyrimidin-4-yl)thio)acetophenone: Similar structure but with an acetophenone moiety.
Uniqueness
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is unique due to its specific combination of a cyclohexanone ring and a 6-methylpyrimidin-4-ylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89991-27-5 |
|---|---|
Fórmula molecular |
C11H14N2OS |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
2-(6-methylpyrimidin-4-yl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C11H14N2OS/c1-8-6-11(13-7-12-8)15-10-5-3-2-4-9(10)14/h6-7,10H,2-5H2,1H3 |
Clave InChI |
JOFUSALSRZHGDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=N1)SC2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



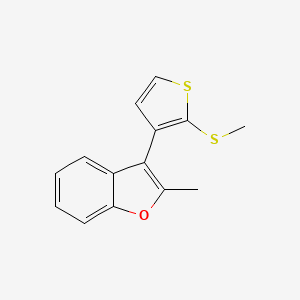
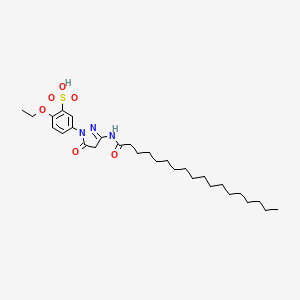
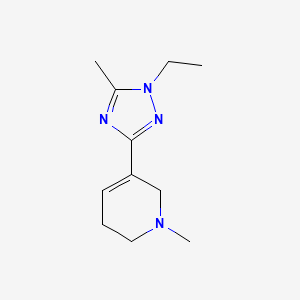
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
